![molecular formula C15H18N2O3S B12980401 (2S,5R,6R)-Benzyl 6-amino-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B12980401.png)
(2S,5R,6R)-Benzyl 6-amino-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S,5R,6R)-Benzyl 6-amino-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate is a complex organic compound with a molecular formula of C8H11N2O3S . This compound is known for its unique bicyclic structure, which includes a thiazolidine ring fused to a beta-lactam ring. It is a derivative of 6-aminopenicillanic acid, a core structure in many beta-lactam antibiotics .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,5R,6R)-Benzyl 6-amino-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate typically involves the following steps:
Formation of the Thiazolidine Ring: This step involves the reaction of a cysteine derivative with a beta-lactam precursor under controlled conditions to form the thiazolidine ring.
Beta-Lactam Ring Formation: The beta-lactam ring is formed through a cyclization reaction, often involving the use of a strong base and heat.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency .
Chemical Reactions Analysis
Types of Reactions
(2S,5R,6R)-Benzyl 6-amino-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate undergoes several types of chemical reactions:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the benzyl group with other functional groups
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
(2S,5R,6R)-Benzyl 6-amino-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Serves as a precursor for the synthesis of beta-lactam antibiotics.
Industry: Used in the production of pharmaceuticals and as a catalyst in certain chemical reactions .
Mechanism of Action
The mechanism of action of (2S,5R,6R)-Benzyl 6-amino-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate involves the inhibition of bacterial cell wall synthesis. It targets the penicillin-binding proteins (PBPs) in bacteria, which are essential for the cross-linking of the peptidoglycan layer. By binding to these proteins, the compound prevents the formation of the bacterial cell wall, leading to cell lysis and death .
Comparison with Similar Compounds
Similar Compounds
6-Aminopenicillanic Acid: The core structure of many beta-lactam antibiotics.
Penicillin G: A widely used beta-lactam antibiotic.
Amoxicillin: A broad-spectrum beta-lactam antibiotic
Uniqueness
(2S,5R,6R)-Benzyl 6-amino-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate is unique due to its specific stereochemistry and the presence of the benzyl group, which can influence its biological activity and pharmacokinetic properties .
Properties
Molecular Formula |
C15H18N2O3S |
|---|---|
Molecular Weight |
306.4 g/mol |
IUPAC Name |
benzyl (2S,5R,6R)-6-amino-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate |
InChI |
InChI=1S/C15H18N2O3S/c1-15(2)11(17-12(18)10(16)13(17)21-15)14(19)20-8-9-6-4-3-5-7-9/h3-7,10-11,13H,8,16H2,1-2H3/t10-,11+,13-/m1/s1 |
InChI Key |
GHWGRJXKMHEEKX-NTZNESFSSA-N |
Isomeric SMILES |
CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)N)C(=O)OCC3=CC=CC=C3)C |
Canonical SMILES |
CC1(C(N2C(S1)C(C2=O)N)C(=O)OCC3=CC=CC=C3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


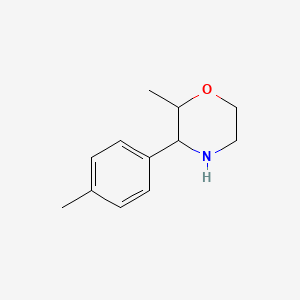
![Methyl 2,3-dihydrofuro[3,2-b]pyridine-6-carboxylate](/img/structure/B12980336.png)
![Ethyl (1R,2S,3R,4S)-3-aminobicyclo[2.2.2]oct-5-ene-2-carboxylate](/img/structure/B12980339.png)

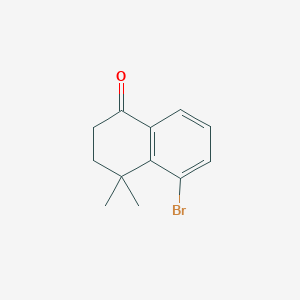
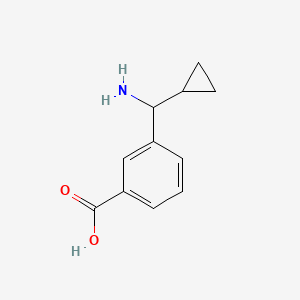

![4-Chloro-6,7-dihydropyrido[3,4-d]pyrimidin-8(5H)-one](/img/structure/B12980370.png)

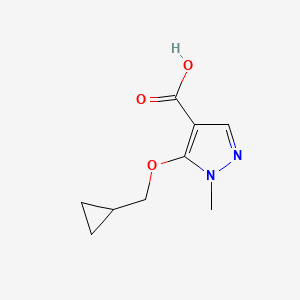
![2-(Pyrrolo[2,1-f][1,2,4]triazin-6-yl)acetaldehyde](/img/structure/B12980390.png)
![Imidazo[1,5-c]pyrimidine](/img/structure/B12980393.png)
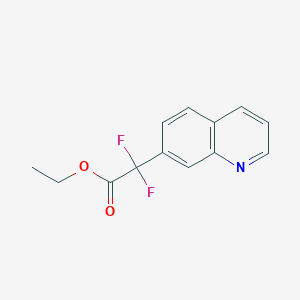
![1-(Aminomethyl)spiro[3.5]nonan-1-ol](/img/structure/B12980399.png)
